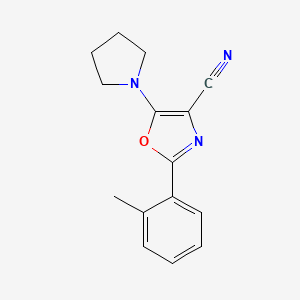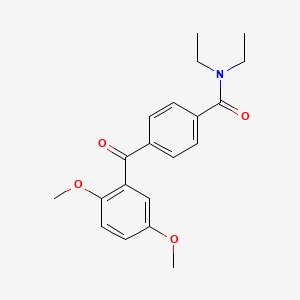![molecular formula C16H19NO2S B5703398 [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5703398.png)
[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid, also known as DPTA, is a synthetic compound that belongs to the family of quinoline derivatives. DPTA has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases.
Wirkmechanismus
The exact mechanism of action of [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid is not fully understood. However, studies have suggested that [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB and PI3K/Akt pathways. [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has been shown to have antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has several advantages for lab experiments. It is a stable and easily synthesizable compound, which can be readily purified and characterized by various analytical techniques. [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid also exhibits potent therapeutic effects in various disease models, making it a promising drug candidate. However, [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses. These limitations need to be addressed in future studies to fully explore the therapeutic potential of [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid.
Zukünftige Richtungen
There are several future directions for the research on [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid. One potential direction is to investigate the pharmacokinetics and pharmacodynamics of [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid in vivo. This will help to determine the optimal dosage and dosing regimen for [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid in clinical trials. Another direction is to explore the potential of [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid as a combination therapy with other drugs for the treatment of cancer and other diseases. In addition, further studies are needed to elucidate the exact mechanism of action of [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid and to identify its molecular targets.
Synthesemethoden
[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid can be synthesized by the reaction of 2,8-dimethyl-4-quinoline thiol with propyl bromide in the presence of a base, such as potassium carbonate. The reaction yields [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid as a yellow solid, which can be purified by recrystallization. The purity and identity of [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid can be confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has also been studied for its anti-inflammatory and antimicrobial properties. In addition, [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-(2,8-dimethyl-3-propylquinolin-4-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-4-6-12-11(3)17-15-10(2)7-5-8-13(15)16(12)20-9-14(18)19/h5,7-8H,4,6,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGZLMHPZXBRIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=CC=CC(=C2N=C1C)C)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,8-Dimethyl-3-propylquinolin-4-yl)sulfanyl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5703315.png)
![2-methyl-3-(1-naphthyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5703327.png)

![N-[2-(acetylamino)-5-methoxyphenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5703338.png)
![N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5703348.png)

![4-{2-[(1-methyl-1H-benzimidazol-2-yl)methylene]hydrazino}benzoic acid](/img/structure/B5703356.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5703368.png)


![N-(4-methoxyphenyl)-2-[4-(1-piperidinylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5703382.png)
![ethyl 4-[(2-naphthyloxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5703389.png)

![2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703412.png)